molecular formula C4H2BrF5 B1272682 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene CAS No. 68318-95-6

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene

Cat. No. B1272682
CAS RN: 68318-95-6
M. Wt: 224.95 g/mol
InChI Key: AAYAPGNGKQASNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-fluoroalkenes can be complex due to the reactivity of the halogen substituents. For instance, a three-step synthesis of 1-bromo-3-trifluoromethylbut-2-ene starting from trifluoroacetone is reported with an overall yield of 54% . Another related compound, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, is synthesized in a two-step process from hexafluoroacetone with a 35% yield . These methods highlight the challenges in synthesizing such halogenated compounds and suggest that the synthesis of 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene would require careful consideration of the starting materials and reaction conditions to achieve a reasonable yield.

Molecular Structure Analysis

The molecular structure of bromo-fluoroalkenes is significantly influenced by the halogen atoms attached to the carbon skeleton. NMR spectroscopy is a powerful tool for investigating these structures, as demonstrated by the study of 3-chloro-4-bromo-3,4,4-trifluorobutene-1, where all chemical shifts and coupling constants were obtained . The complexity of the coupled system in these molecules can reveal information about the relative positions of the halogen atoms and the effects of temperature and solvent on the molecular structure.

Chemical Reactions Analysis

Bromo-fluoroalkenes participate in various chemical reactions, often displaying unique reactivity due to the presence of halogen atoms. For example, the electrophilic reactivity of 1-bromo-3-trifluoromethylbut-2-ene towards different nucleophiles has been explored, leading to products like ethyl 2-carboethoxy-5-trifluoromethylhex-4-enoate . Similarly, the reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites results in epoxidation and cleavage of the carbon skeleton . These studies indicate that 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene would likely undergo a range of reactions, including addition, substitution, and rearrangement processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluoroalkenes are influenced by the halogen atoms, which can affect polarity, boiling points, and reactivity. The synthesis and co-telomerization of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes demonstrate how the introduction of bromine and chlorine atoms can lead to materials with different properties, such as the ability to copolymerize with other monomers . The regiospecific allylic bromination of certain alkenes also showcases the potential for creating compounds with specific structural features, which can be used in further chemical transformations .

Scientific Research Applications

Application in Peptide Synthesis

  • Summary of the Application: The compound has been used as a coupling agent in peptide synthesis . This involves the creation of peptides, which are small proteins, and is a crucial process in medicinal chemistry.
  • Methods of Application: The compound is prepared from 2-bromo-3-ethyl-4-methylthiazole . It is then used as a reagent in the synthesis of peptide nucleic acid (PNA) oligomers in solution phase .
  • Results or Outcomes: The use of this compound as a coupling agent has been found to be highly efficient .

Potential Applications in Material Science

  • Summary of the Application: Molecules with a tetrafluoroethylene (CF2CF2) part, such as this compound, can exhibit unique biological activity and could potentially be used in functional materials like liquid crystals and luminescent materials .

Preparation of CF2CF2-Containing Sugars

  • Summary of the Application: The compound can be used in the synthesis of biologically active fluorinated sugars . These sugars can have unique properties and potential applications in biochemistry and medicine.
  • Methods of Application: The compound undergoes simple and efficient transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene .

Production of Liquid Crystals

  • Summary of the Application: The compound can be used in the production of liquid crystals . Liquid crystals have many applications, including in displays, sensors, and other electronic devices.
  • Methods of Application: The compound undergoes simple and efficient transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene .

Production of Light-Emitting Materials

  • Summary of the Application: The compound can be used in the production of light-emitting materials . These materials can be used in a variety of applications, including in the production of light-emitting diodes (LEDs) and other electronic devices.
  • Methods of Application: The compound undergoes simple and efficient transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene .

Use in E2 Elimination Reactions

  • Summary of the Application: The compound can potentially be used in E2 elimination reactions . This is a type of reaction where a beta hydrogen and a leaving group are removed to form a double bond .

Potential Use in the Synthesis of Fluorinated Organic Molecules

  • Summary of the Application: The compound can potentially be used in the synthesis of fluorinated organic molecules . These molecules can exhibit unique biological activities or can be applied to functional materials .
  • Methods of Application: The compound undergoes simple and efficient transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene .

properties

IUPAC Name

2-bromo-3,3,4,4,4-pentafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF5/c1-2(5)3(6,7)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYAPGNGKQASNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378439
Record name 2-bromo-3,3,4,4,4-pentafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene

CAS RN

68318-95-6
Record name 2-bromo-3,3,4,4,4-pentafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68318-95-6
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